Cas no 827-72-5 (Ethyl 4-chlorobenzimidate)

Ethyl 4-chlorobenzimidate (CAS: 15203-82-8) is a versatile intermediate in organic synthesis, primarily used for the preparation of benzimidazole derivatives and other heterocyclic compounds. Its key advantages include high reactivity as an imidate ester, enabling efficient nucleophilic substitution reactions, and its stability under standard storage conditions. The 4-chloro substituent enhances its utility in further functionalization, making it valuable for pharmaceutical and agrochemical applications. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its well-defined structure and consistent purity ensure reliable performance in synthetic workflows, particularly in the construction of complex molecular frameworks.
Ethyl 4-chlorobenzimidate structure
Ethyl 4-chlorobenzimidate structure
Product Name:Ethyl 4-chlorobenzimidate
CAS No:827-72-5
MF:C9H10ClNO
MW:183.634801387787
MDL:MFCD09859720
CID:707137
PubChem ID:10655070
Update Time:2025-10-11

Ethyl 4-chlorobenzimidate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-chlorobenzimidate
    • 4-chloro-benzimidic acid ethyl ester
    • Benzenecarboximidicacid, 4-chloro-, ethyl ester
    • ethyl 4-chlorobenzenecarboximidate
    • DTXSID00443014
    • FT-0733253
    • XHYSKFPWUYZGCV-UHFFFAOYSA-N
    • AKOS010211567
    • SCHEMBL1220000
    • 827-72-5
    • Benzenecarboximidic acid, 4-chloro-, ethyl ester
    • MDL: MFCD09859720
    • Inchi: 1S/C9H10ClNO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3
    • InChI Key: XHYSKFPWUYZGCV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(=N)OCC

Computed Properties

  • Exact Mass: 183.0450916g/mol
  • Monoisotopic Mass: 183.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 33.1Ų

Ethyl 4-chlorobenzimidate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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827-72-5 95%
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eNovation Chemicals LLC
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Additional information on Ethyl 4-chlorobenzimidate

Comprehensive Overview of Ethyl 4-chlorobenzimidate (CAS No. 827-72-5): Properties, Applications, and Industry Insights

Ethyl 4-chlorobenzimidate (CAS 827-72-5) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This benzimidate derivative features a chlorinated aromatic ring, offering unique reactivity for nucleophilic substitution and condensation reactions. With the growing demand for high-purity chemical reagents in drug discovery, this compound has gained significant attention in 2024 due to its role in developing novel heterocyclic compounds and biologically active molecules.

The molecular structure of Ethyl 4-chlorobenzimidate combines an ethyl imidate group with a 4-chlorophenyl moiety, creating a versatile building block for organic synthesis. Recent studies highlight its application in creating fluorescence probes for cellular imaging and catalysts for green chemistry processes. Researchers particularly value its stability under ambient conditions and compatibility with microwave-assisted synthesis techniques, addressing the industry's need for energy-efficient production methods.

In analytical chemistry, CAS 827-72-5 serves as a reference standard for HPLC calibration and mass spectrometry studies. The compound's distinct UV absorption profile makes it valuable for developing analytical methodologies in quality control laboratories. Manufacturers emphasize its importance in producing high-performance liquid crystals and electronic materials, aligning with the global trend toward advanced display technologies and optoelectronic devices.

The synthesis of Ethyl 4-chlorobenzimidate typically involves Pinner reaction modifications, with recent process optimizations focusing on atom economy and waste reduction. These improvements respond to the chemical industry's increasing focus on sustainable manufacturing practices. Quality specifications for this compound now include stringent controls for residual solvents and isomeric purity, reflecting evolving regulatory standards in pharmaceutical excipients and fine chemicals production.

Storage and handling recommendations for 827-72-5 emphasize protection from moisture and strong oxidizers, with industry best practices recommending nitrogen-purged containers for long-term stability. The compound's thermal decomposition profile has been extensively studied using thermogravimetric analysis (TGA), providing valuable data for process safety evaluation in industrial applications. These characteristics make it suitable for automated synthesis platforms increasingly adopted in modern research laboratories.

Market analysis indicates growing demand for 4-chlorobenzimidate derivatives across Asia-Pacific research institutions, particularly in developing antiviral drug candidates and agricultural chemicals. The compound's structure-activity relationship (SAR) potential continues to attract attention in medicinal chemistry programs, with recent patents disclosing its use in kinase inhibitor development. These applications position Ethyl 4-chlorobenzimidate as a valuable asset in drug discovery pipelines targeting various therapeutic areas.

Emerging applications include its use as a precursor for metal-organic frameworks (MOFs) and coordination polymers with potential in gas storage and separation technologies. The compound's chelating properties have been explored in designing novel catalytic systems for asymmetric synthesis, meeting the pharmaceutical industry's need for chiral intermediates. These developments align with global research priorities in carbon capture and renewable energy solutions.

Quality assurance protocols for CAS 827-72-5 now incorporate advanced techniques like NMR spectroscopy and LC-MS analysis to ensure batch-to-batch consistency. The compound's crystallographic data has been thoroughly characterized, supporting its use in single-crystal X-ray diffraction studies. These rigorous standards address the research community's demand for well-characterized reference materials in structure elucidation projects.

Environmental fate studies of Ethyl 4-chlorobenzimidate demonstrate favorable biodegradation profiles under aerobic conditions, contributing to its selection in green chemistry initiatives. The compound's hydrolysis kinetics have been investigated to support environmental risk assessment protocols, particularly regarding aquatic toxicity parameters. These studies help manufacturers comply with evolving REACH regulations and product stewardship requirements.

Future research directions for 827-72-5 include exploring its potential in click chemistry applications and bioorthogonal reactions, leveraging its imidate functionality for selective conjugation. The compound's compatibility with continuous flow chemistry systems positions it well for integration into Industry 4.0 manufacturing platforms. These innovations promise to enhance the compound's utility in developing next-generation therapeutic agents and functional materials.

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